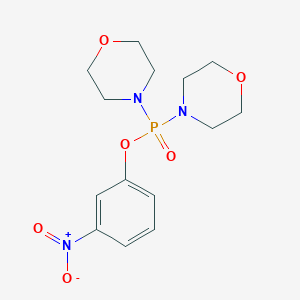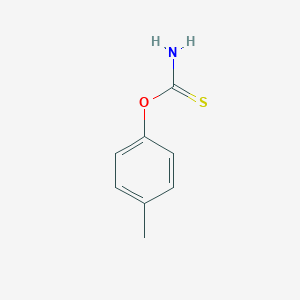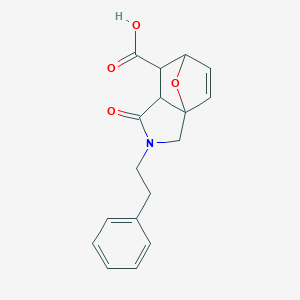
1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compounds I found are “Diethyl (2-oxo-2-phenylethyl)phosphonate” and "2-OXO-2-PHENYLETHYL ACETATE" . These compounds are used in various chemical reactions and have been studied for their properties .
Synthesis Analysis
The synthesis of similar compounds involves reactions with various reagents . For instance, “5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one” was synthesized and characterized by FT-IR and NMR spectra in addition to elemental analysis .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques . For example, the structure of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” was determined using NMR and mass spectrometry .
Chemical Reactions Analysis
These compounds can participate in various chemical reactions . For example, “5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one” shows considerable antibacterial and antifungal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For example, the properties of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” were determined using various spectroscopic techniques .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound undergoes reactions leading to various structurally interesting derivatives. For example, the reaction of 5-arylfurfurilamines with maleic anhydride results in 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in dynamic equilibrium with N-furfurylmaleinamides and can be esterified to form methyl esters of 5-aryl-7a-hydroxy-7-methoxy-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acids (Nadirova et al., 2019).
The title molecule, a product of nucleophilic cleavage of the 3a,6-epoxy bridge in 1-oxo-2-phenyloctahydro-3a,6-epoxyisoindole-7-carboxylate, comprises a cis-fused bicyclic system with a 2-pyrrolidinone ring and a cyclohexane ring. Its molecular structure is detailed through X-ray diffraction analysis (Toze et al., 2013).
Chemical Reactions and Molecular Interactions
Investigations into the role of halogen substituents on halogen bonding in derivatives of this compound have been conducted. For example, 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones have been synthesized, revealing insights into intermolecular halogen bonding (Gurbanov et al., 2021).
The compound's role in ring-chain tautomerism has been studied, particularly in reactions with furfurylamines and anhydrides of α,β-unsaturated carboxylic acids. This research contributes to understanding the mechanisms of tautomeric mixtures and the formation of cyclic and open forms (Zubkov et al., 2016).
Application in Organic Synthesis
A study on the aromatization of 3a,6-epoxyisoindoles in alkaline media presents a simple synthesis method for isoindoline-4-carboxylic acids. This method offers advantages in terms of the absence of by-products and ease of product isolation, beneficial for organic synthesis applications (Zubkov et al., 2012).
Another research discusses the synthesis of 1- and 3-halo-substituted isoindolo[2,1-a]quinolines, analyzing the influence of halogen atoms on the stereochemistry of key intermediates, 3a,6-epoxyisoindoles (Boltukhina et al., 2005).
Eigenschaften
IUPAC Name |
4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15-14-13(16(20)21)12-6-8-17(14,22-12)10-18(15)9-7-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLVPMGVIUHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307997 |
Source


|
| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77960-22-6 |
Source


|
| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

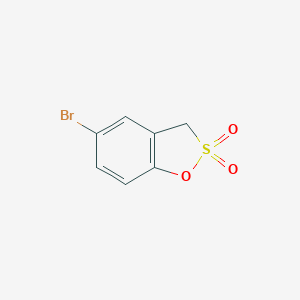
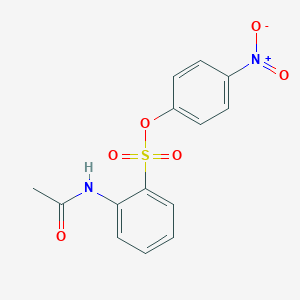



![5-Nitrobenzo[d]oxazol-2-amine](/img/structure/B458975.png)
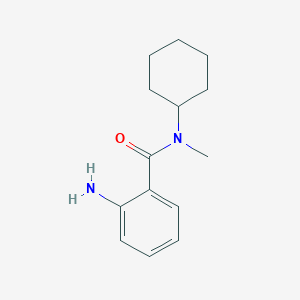


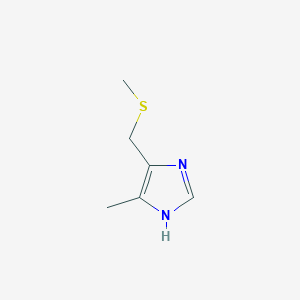
![N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea](/img/structure/B458987.png)
